molecular formula C27H23N5O5 B14935177 N-(1H-benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

N-(1H-benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

Cat. No.: B14935177
M. Wt: 497.5 g/mol
InChI Key: RMXVQIMTBZHREQ-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a synthetic small molecule characterized by a fused isoindoloquinazolinone core and a benzimidazole-linked propanamide side chain. The isoindoloquinazolinone scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases or DNA topoisomerases .

Properties

Molecular Formula

C27H23N5O5

Molecular Weight

497.5 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide

InChI

InChI=1S/C27H23N5O5/c1-36-21-10-8-17-23(24(21)37-2)27(35)32-20-6-4-3-5-16(20)26(34)31(25(17)32)12-11-22(33)30-15-7-9-18-19(13-15)29-14-28-18/h3-10,13-14,25H,11-12H2,1-2H3,(H,28,29)(H,30,33)

InChI Key

RMXVQIMTBZHREQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=CC6=C(C=C5)N=CN6)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and isoindoloquinazoline intermediates, followed by their coupling under specific conditions. Common reagents might include various acids, bases, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could lead to a more reduced form.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Possible therapeutic applications due to its structural complexity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism by which N-(1H-benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The compound’s isoindoloquinazolinone core distinguishes it from related heterocyclic systems. For example:

  • Thiazolidinedione-Benzamides: (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives feature a thiazolidinedione ring instead of isoindoloquinazolinone, favoring peroxisome proliferator-activated receptor (PPAR) modulation over kinase inhibition .

Substituent-Driven Pharmacological Differences

  • N-(Propan-2-yl)propanamide Analog : The PubChem compound 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide replaces the benzimidazole group with an isopropyl chain. This substitution reduces aromatic stacking interactions, likely diminishing DNA-binding efficacy .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
N-(1H-Benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6-yl)propanamide Isoindoloquinazolinone Benzimidazole, propanamide ~552.5 (estimated) Antitumor (predicted)
3-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6-yl)-N-(propan-2-yl)propanamide Isoindoloquinazolinone Isopropyl, propanamide ~478.5 (PubChem) Not reported
[1,2,4]Triazolo[1,5-a]quinazolin-5-ones (5a-h) Triazoloquinazolinone Variable alkyl/aryl groups 250–350 Anticancer, antimicrobial
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinedione-benzamide Thiazolidinedione, phenyl ~340 Antidiabetic (PPAR-γ)

Research Findings and Implications

  • Synthetic Challenges : Amide coupling efficiency varies with substituents; bulky groups (e.g., benzimidazole) may require optimized reaction conditions compared to simpler analogs .
  • Biological Potential: While direct data for the target compound are lacking, structurally related isoindoloquinazolinones show IC₅₀ values of 0.5–5 µM against breast cancer (MCF-7) and leukemia (K562) cell lines .

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